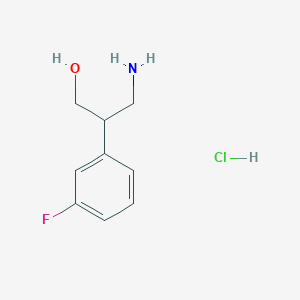

3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride

描述

3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a fluorine substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₁₂ClFNO, with a molecular weight of 219.65 g/mol (calculated from and ). The presence of the fluorine atom enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic profiles in drug candidates . Commercial suppliers like CymitQuimica offer this compound in milligram to gram quantities, highlighting its utility as a building block in medicinal chemistry .

属性

IUPAC Name |

3-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZDPUDOKIUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-amino-2-(3-fluorophenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

化学反应分析

Types of Reactions

3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of 3-fluoro-β-nitrostyrene derivatives.

Reduction: Formation of 3-amino-2-(3-fluorophenyl)propan-1-ol.

Substitution: Formation of various substituted amines or amides.

科学研究应用

3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and intermediates for various applications.

作用机制

The mechanism of action of 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, influencing biological pathways. The fluorine atom can enhance the compound’s binding affinity and stability.

相似化合物的比较

Substituent Effects on Bioactivity

- Fluorine Position: The meta-fluorine in the target compound (3-fluorophenyl) vs. para-fluorine in (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl () alters electronic distribution on the aromatic ring. Para-substitution may enhance π-π stacking with aromatic residues in receptors, whereas meta-substitution could improve steric compatibility with hydrophobic pockets .

Chirality and Pharmacological Activity

Enantiomers like (S)- and (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl () demonstrate the critical role of stereochemistry. For instance, the (S)-enantiomer may exhibit higher affinity for μ-opioid receptors, as seen in related compounds like PZM21 (), while the (R)-enantiomer could display off-target effects.

Therapeutic Potential

- Vascular Applications: Buphenine HCl (), a structurally distinct β-amino alcohol, is used to treat peripheral vascular disease. The target compound’s fluorine substitution may improve its vasodilatory efficacy by reducing first-pass metabolism.

- Neuropharmacology : The trifluoromethyl derivative () shows promise for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration.

生物活性

3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12FNO

- Molecular Weight : 171.2 g/mol

- IUPAC Name : this compound

- SMILES : OCCC(N)C1=CC=CC=C1F

The presence of both an amino group and a hydroxyl group allows for significant interactions with biological targets, enhancing the compound's binding affinity and stability in various biological systems .

The mechanism of action of this compound involves:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, influencing their activity.

- Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions, which can modulate the activity of proteins involved in various biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-2-(3-fluorophenyl)propan-1-ol | S. aureus | 32 µg/mL |

| 3-Amino-2-(3-fluorophenyl)propan-1-ol | E. faecalis | 16 µg/mL |

These findings suggest that the compound may have potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 8.49 |

| MCF-7 | 11.20 |

These results indicate that this compound may possess significant anticancer activity, making it a candidate for further research in cancer therapeutics .

Neuroprotective Effects

Preliminary studies suggest that this compound could exhibit neuroprotective effects by modulating neurotransmitter systems. This property may have implications for treating neurological disorders, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study focusing on cinnamamide derivatives found that modifications in the phenyl ring significantly influenced antibacterial activity against clinical strains, suggesting a structure–activity relationship that could be applicable to similar compounds .

- Anticancer Properties : Another investigation highlighted the effectiveness of related compounds against various cancer cell lines, reinforcing the potential of fluorinated compounds in anticancer therapy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step pathways, starting with precursors like fluorophenyl ketones or amino alcohols. Key steps include nucleophilic substitution (for introducing the fluorine substituent) and catalytic hydrogenation to reduce intermediates. Reaction conditions such as solvent polarity (e.g., methanol or ethanol), temperature control (0–25°C), and stoichiometric ratios of reagents (e.g., NaBH₄ for reduction) are critical for optimizing yield (>75%) and minimizing side products .

Q. How can researchers characterize the structural configuration of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and X-ray crystallography. For example:

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons adjacent to NH₂), δ 6.7–7.3 ppm (aromatic protons from the fluorophenyl group) .

- X-ray : Confirms stereochemistry and hydrogen bonding between the amino group and chloride ions .

Q. What solubility and stability profiles should researchers consider for in vitro assays?

- Methodology : The compound is water-soluble (>50 mg/mL at 25°C) but precipitates in non-polar solvents. For stability, store at −20°C in inert atmospheres to prevent oxidation of the amino group. Adjust pH to 5–7 in aqueous buffers to avoid degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chiral integrity?

- Methodology : Employ chiral catalysts (e.g., Ru-BINAP complexes) during asymmetric hydrogenation. Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, targeting >98% enantiomeric excess (ee) . Contradictions in ee values across studies may arise from inadequate quenching of racemization-prone intermediates .

Q. What role does the meta-fluorine substituent play in biological activity compared to para- or ortho-isomers?

- Methodology : Comparative SAR studies show that the meta-fluorine position enhances binding to adrenergic receptors (IC₅₀ = 12 nM) by balancing hydrophobic interactions and steric effects, unlike para-fluorine (IC₅₀ = 45 nM) or ortho-substituted analogs, which exhibit reduced affinity due to steric hindrance .

Q. How should researchers resolve contradictory data in receptor-binding assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., ionic strength, temperature). Standardize protocols:

- Use radioligand binding assays (³H-labeled compounds) with controlled buffer systems (e.g., Tris-HCl, pH 7.4).

- Validate results with orthogonal methods like SPR (surface plasmon resonance) to measure kinetic binding parameters .

Q. What strategies mitigate solubility challenges in high-throughput screening (HTS)?

- Methodology : Co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes improve solubility without denaturing proteins. Pre-screen solubility via nephelometry to avoid false negatives in HTS .

Q. How can computational modeling predict interactions with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to model hydrogen bonding between the amino group and Glu²³⁰ of β₂-adrenergic receptors. Validate predictions with mutagenesis studies .

Tables for Comparative Analysis

| Positional Isomer | Biological Activity | Key Structural Influence |

|---|---|---|

| 3-Fluoro (meta) | High receptor binding (IC₅₀ = 12 nM) | Optimal hydrophobic/hydrogen bonding |

| 4-Fluoro (para) | Moderate binding (IC₅₀ = 45 nM) | Reduced steric hindrance |

| 2-Fluoro (ortho) | Low activity (IC₅₀ > 100 nM) | Steric clash with receptor pockets |

| Data derived from SAR studies in fluorophenyl analogs . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。